molecular formula C8H5ClN2S2 B3038475 4-(5-Chloro-2-thienyl)-2-pyrimidinethiol CAS No. 866019-24-1

4-(5-Chloro-2-thienyl)-2-pyrimidinethiol

Cat. No. B3038475
CAS RN: 866019-24-1
M. Wt: 228.7 g/mol
InChI Key: FCJSLMTYBLGVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-2-thienyl)-2-pyrimidinethiol (CTP) is an organosulfur compound that has recently been the subject of research in the scientific community. It has been found to have a wide range of applications in the fields of chemistry, biochemistry, and physiology. CTP is a versatile compound that can be synthesized in a variety of ways, making it a valuable tool for laboratory experiments. In addition, its biochemical and physiological effects have been studied and its potential for future research is promising.

Scientific Research Applications

Synthesis and Biological Activities:

  • Thienopyrimidine derivatives, including those similar to 4-(5-Chloro-2-thienyl)-2-pyrimidinethiol, have shown promise in medicinal and biological fields. Notably, they have demonstrated significant activity as inhibitors of VEGF receptor-2 kinase, crucial in tumor-associated blood vessel formation, and as selective ligands for the 5-HT3 receptor, potentially useful in treating psychosis, memory impairment, and drug abuse (Song, 2007).

Synthesis Techniques and Derivatives:

  • Methods have been developed for synthesizing 4-aminothieno[2,3-d]pyrimidines and various derivatives, showcasing their broad therapeutic properties like anti-inflammatory, antimicrobial, antiproliferative, antidiabetic, and analgesic activities (Abu El‐Azm, Ali, & Hekal, 2019). These derivatives are structural analogs of biogenic purines and can function as potential nucleic acid antimetabolites.

Antimicrobial and Anti-inflammatory Properties:

  • Pyrimidine and thienopyrimidine derivatives have been synthesized and tested for antimicrobial and anti-inflammatory activities. The incorporation of different groups into the thieno[2,3-d]pyrimidine heterocyclic ring has shown to enhance its antibacterial, antifungal, and anti-inflammatory properties (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Applications in Sensor Technologies:

  • A series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines with a star-shaped D–π–A system was synthesized and characterized, revealing distinct absorption and emission wavelengths controlled by the terminal aryl groups. Notably, one compound exhibited strong fluorosolvatochromic properties and proton-sensibility based on its intramolecular charge transfer, indicating potential as a polarity or proton sensor (Muraoka, Obara, & Ogawa, 2016).

properties

IUPAC Name

6-(5-chlorothiophen-2-yl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S2/c9-7-2-1-6(13-7)5-3-4-10-8(12)11-5/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJSLMTYBLGVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=CC=NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloro-2-thienyl)-2-pyrimidinethiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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